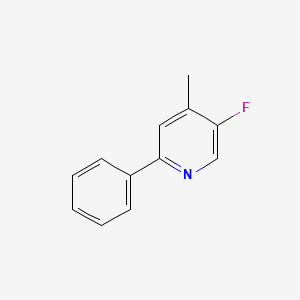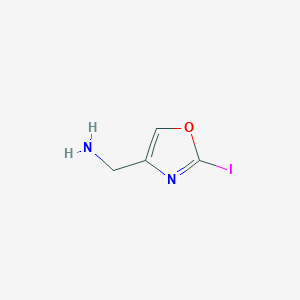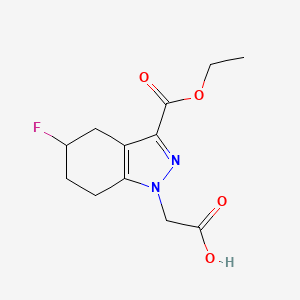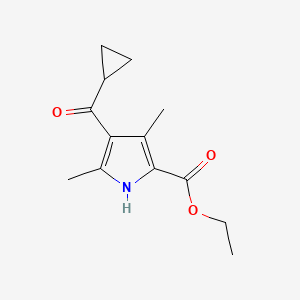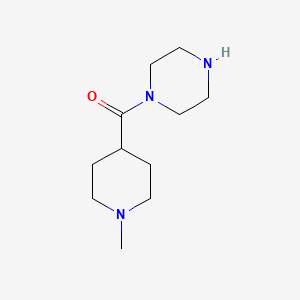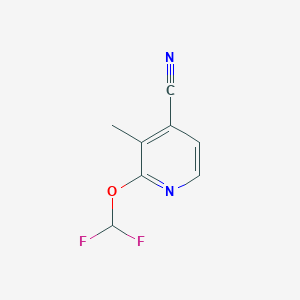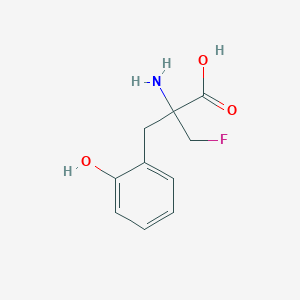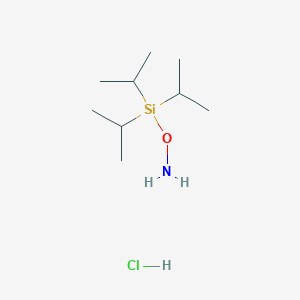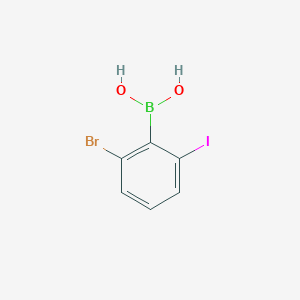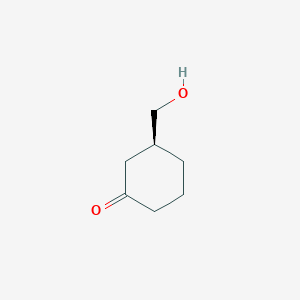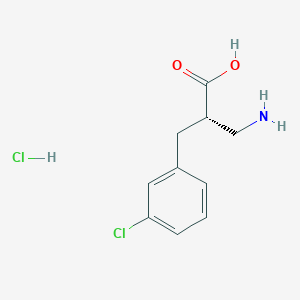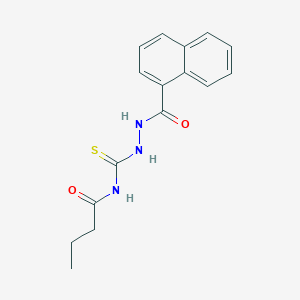
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide: is a complex organic compound with the molecular formula C18H15N3OS . This compound is part of a class of chemicals known for their diverse applications in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide typically involves the reaction of 2-naphthoyl chloride with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve the use of advanced techniques such as ultrasonic-assisted synthesis to enhance yield and reaction rates. For instance, the use of 2-naphthoyl chloride in combination with various hydrazine derivatives under ultrasonic conditions has been shown to produce high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various naphthoquinone derivatives, hydrazine derivatives, and substituted naphthoyl compounds .
Aplicaciones Científicas De Investigación
N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
- 2-(1-Naphthoyl)-N-phenylhydrazinecarbothioamide
- N-(cyclohexylcarbamothioyl)-2-naphthamide
- 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl benzoate
Comparison: N-(2-(1-Naphthoyl)hydrazinecarbonothioyl)butyramide is unique due to its specific hydrazinecarbonothioyl and butyramide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C16H17N3O2S |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[(naphthalene-1-carbonylamino)carbamothioyl]butanamide |
InChI |
InChI=1S/C16H17N3O2S/c1-2-6-14(20)17-16(22)19-18-15(21)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10H,2,6H2,1H3,(H,18,21)(H2,17,19,20,22) |
Clave InChI |
ABRYYYFHTGJXFG-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC(=S)NNC(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


